molecular formula C19H23NO5 B3344112 (4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate CAS No. 596-15-6

(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate

Numéro de catalogue: B3344112
Numéro CAS: 596-15-6
Poids moléculaire: 345.4 g/mol
Clé InChI: CLDOGJORCNORLA-VYKNHSEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate" is a structurally complex benzofuroisoquinoline derivative. The compound features hydroxyl groups at positions 7 and 9, a methyl group at position 3, and a methanobenzofuroisoquinoline backbone. Its pKa of 8.18 suggests moderate basicity, influencing its solubility and pharmacokinetic profile .

Propriétés

Numéro CAS

596-15-6

Formule moléculaire

C19H23NO5

Poids moléculaire

345.4 g/mol

Nom IUPAC

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;acetic acid

InChI

InChI=1S/C17H19NO3.C2H4O2/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-2(3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,3,4)/t10-,11+,13-,16-,17-;/m0./s1

Clé InChI

CLDOGJORCNORLA-VYKNHSEDSA-N

SMILES

CC(=O)[O-].C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

SMILES isomérique

CC(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

SMILES canonique

CC(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Autres numéros CAS

596-15-6

Origine du produit

United States

Activité Biologique

The compound (4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate is a complex organic molecule belonging to the class of methanobenzofuroisoquinolines. Its unique bicyclic structure and multiple stereocenters contribute to its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific sources.

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : Approximately 341.4 g/mol
  • CAS Number : 6009-81-0

Biological Activity Overview

The biological activity of the compound is primarily attributed to its interactions with various receptors in the body. Preliminary studies suggest that it may exhibit pharmacological properties similar to other compounds within its structural family.

Potential Pharmacological Effects

  • Analgesic Properties : Compounds similar in structure have shown analgesic effects by interacting with opioid receptors.
  • Antimicrobial Activity : Certain derivatives possess antimicrobial properties that warrant further investigation.
  • Neuroprotective Potential : The compound may also exhibit neuroprotective effects based on its structural analogs.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Research indicates that compounds with similar structures can interact with various receptors:

Compound NameStructure FeaturesNotable Activities
[(4R,4aR,7S,7aR)-9-acetyloxy-3-methyl...]Acetate group; similar bicyclic structureAnalgesic properties
[(4S,4aR,7S,7aR)-9-methoxy...]Different stereochemistry; methoxy groupAntimicrobial effects
[(3R,4R,...)-3-(cyclopropylmethyl)-...]Cyclopropyl substitution; altered ring structureNeuroprotective potential

Study 1: Opioid Receptor Interaction

A study evaluated the potency and efficacy of a structurally related compound at G protein activation and arrestin recruitment using BRET assays. Results indicated a significant bias towards G protein signaling over arrestin pathways at certain opioid receptors (Che et al., 2021) . This suggests that the compound may have selective receptor activity that could be harnessed for therapeutic applications.

Study 2: Antimicrobial Assessment

Research has identified antimicrobial activities in compounds sharing structural features with the target molecule. Tests demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent in clinical settings .

Study 3: Neuroprotection

Investigations into neuroprotective properties revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This opens avenues for exploring the compound's use in neurodegenerative diseases .

Applications De Recherche Scientifique

The compound (4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate, also known as Morphine acetate, has the molecular formula C19H23NO7 and a molecular weight of 345.4 g/mol .

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 0
  • Exact Mass: 345.15762283 Da
  • Monoisotopic Mass: 345.15762283 Da

Scientific Research Applications

  • Analgesic Properties Structurally similar compounds with an acetate group and a bicyclic structure have analgesic properties.
  • Interaction studies Preliminary data indicates that compounds of similar structure may interact with various receptors. Further studies are necessary to elucidate specific interactions and mechanisms of action.
  • Biomarker for Illicit Heroin Use Acetylcodeine, a byproduct formed during the illicit synthesis of heroin, can be detected.

Structural Similarities
Several compounds share structural similarities with (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate:

Compound NameStructure FeaturesNotable Activities
$$(4R,4aR,7S,7aR)-9-acetyloxy-3-methyl...]Acetate group; similar bicyclic structureAnalgesic properties
$$(4S,4aR,7S,7aR)-9-methoxy...]Different stereochemistry; methoxy groupAntimicrobial effects
$$(3R,4R,...)-3-(cyclopropylmethyl)-...]Cyclopropyl substitution; altered ring structureNeuroprotective potential

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The target compound belongs to a family of benzofuroisoquinoline derivatives with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Key Data Sources
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol (Parent Compound) C₁₇H₁₉NO₃ 285.34 7,9-diol; 3-methyl 8.18
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate C₂₁H₂₃NO₅ 369.40 9-acetyloxy; 7-acetate 7.96
(3S,4R,4aS,7aR,12bS)-3-cyclopropylmethyl-4a,9-dihydroxy-3-methyl-7-oxo-... trifluoroacetate C₂₃H₂₅F₃NO₅ Not reported Cyclopropylmethyl; trifluoroacetate Not reported
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-cyano-...] acetate C₂₁H₂₀N₂O₅ Not reported 3-cyano; 9-acetyloxy Not reported
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-nitroso-... C₁₇H₁₈N₂O₄ Not reported 3-nitroso Not reported

Key Findings

Substituent Effects on pKa: The parent compound (pKa 8.18) is less acidic than its acetyloxy analog (pKa 7.96), likely due to electron-withdrawing effects of the acetyl groups enhancing proton dissociation .

Molecular Weight and Lipophilicity: The acetyloxy-acetate analog (C₂₁H₂₃NO₅) has a higher molecular weight (369.40 g/mol) and increased lipophilicity compared to the parent compound, which may enhance membrane permeability but reduce aqueous solubility .

Nitroso Group (): The 3-nitroso substituent may confer redox activity or act as a nitric oxide donor, though pharmacological data are absent in the evidence.

Stereochemical and Synthetic Considerations :

  • and highlight synthetic routes involving zinc reduction and Ti(OiPr)₄-mediated steps, which differ from the trifluoroacetate derivative’s preparation (reverse-phase chromatography; ). These variations impact scalability and purity.

Pharmacological and Analytical Data

Table 2: Analytical Profiles

Compound Key Analytical Methods Notable Results
Parent Compound GC/MS, NMR Confirmed structure via ¹H/¹³C NMR; molecular ion peak at m/z 285.34
Acetyloxy-acetate Analog EC-SERS, Raman Distinct SPELEC Raman bands at 785 nm; validated by Agilent 5977 MSD
Cyano-substituted Analog Not reported CAS 20827-47-8; no spectral data in evidence

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology: Single-crystal X-ray diffraction is the gold standard for resolving stereochemical ambiguity. For example, studies on related benzofuro-isoquinoline derivatives used X-ray crystallography at 113 K to confirm spatial arrangements of substituents (e.g., cyclopropylmethyl groups) and validate chiral centers . Complementary techniques like NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and polarimetry can corroborate findings.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodology: Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for volatile derivatives. For polar or thermally labile forms, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred. Full-scan TIC (total ion chromatogram) and SIM (selected ion monitoring) modes enhance specificity in seized drug analysis .

Q. How does the pKa value influence solubility and bioavailability?

  • Methodology: The compound’s pKa (8.18) suggests partial ionization at physiological pH, impacting lipophilicity and membrane permeability. Use pH-solubility profiling and shake-flask assays to measure partition coefficients (LogP). Computational tools like MarvinSketch or ACD/Labs can predict ionization states and guide formulation strategies .

Advanced Research Questions

Q. What experimental design strategies optimize synthesis yield while minimizing stereoisomeric impurities?

  • Methodology: Employ factorial design to evaluate critical variables (e.g., temperature, catalyst loading, reaction time). Orthogonal design methods reduce experimental runs while identifying interactions between factors. For example, controlling reaction conditions (e.g., solvent polarity, chiral auxiliaries) can suppress undesired stereoisomers, as seen in morphinan derivative syntheses .

Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo models?

  • Methodology: Cross-validate assays using orthogonal methods. For opioid receptor affinity studies, compare radioligand binding assays (e.g., μ-opioid receptor displacement) with functional cAMP inhibition assays. Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) clarifies discrepancies between potency and efficacy .

Q. What strategies are effective for enantiomeric resolution and purity assessment?

  • Methodology: Chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) separate enantiomers. Calculate enantiomer fractions (EFs) using peak area ratios from chromatograms. Circular dichroism (CD) spectroscopy or X-ray crystallography can validate enantiopurity, as demonstrated in studies on related isoquinoline derivatives .

Q. How do structural modifications (e.g., acetate vs. trifluoroacetate counterions) alter pharmacological properties?

  • Methodology: Compare salt forms via in vitro assays (e.g., receptor binding, solubility) and in vivo pharmacokinetics. For example, replacing acetate with trifluoroacetate may enhance crystallinity (verified via DSC/TGA) but alter bioavailability due to differences in dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate
Reactant of Route 2
(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.